Minoxidil hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Minoxidil hydrochloride is a potent vasodilator primarily used to treat severe hypertension and androgenic alopecia. It is known for its ability to stimulate hair growth and is commonly found in topical formulations for treating hair loss.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Minoxidil hydrochloride is synthesized through a multi-step process. The initial step involves the oxidation of 2,4-diamino-6-piperidinopyrimidine using metachloroperbenzoic acid to obtain an intermediate compound. This intermediate is then subjected to further reactions to produce minoxidil .

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is purified through crystallization and filtration techniques to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Minoxidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Metachloroperbenzoic acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions and reagents used, other minor by-products may also be formed .

Applications De Recherche Scientifique

Minoxidil hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving vasodilators and hair growth stimulants.

Biology: Research on this compound focuses on its effects on cellular mechanisms and its potential use in regenerative medicine.

Medicine: It is extensively studied for its role in treating hypertension and hair loss. Clinical trials and studies aim to understand its efficacy and safety in various patient populations.

Industry: this compound is used in the formulation of topical solutions and foams for treating alopecia. .

Mécanisme D'action

Minoxidil hydrochloride exerts its effects by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, resulting in vasodilation and increased blood flow. In the context of hair growth, this compound promotes the survival of dermal papillary cells by activating extracellular signal-regulated kinase and Akt pathways, preventing cell death .

Comparaison Avec Des Composés Similaires

Minoxidil hydrochloride is often compared with other vasodilators and hair growth stimulants:

Finasteride: Another compound used for treating hair loss, but it works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone.

Dutasteride: Similar to finasteride but inhibits both type I and type II 5-alpha-reductase enzymes.

Uniqueness: this compound is unique due to its dual role as a vasodilator and hair growth stimulant. Its ability to open potassium channels and promote cell survival sets it apart from other compounds used in similar applications .

Propriétés

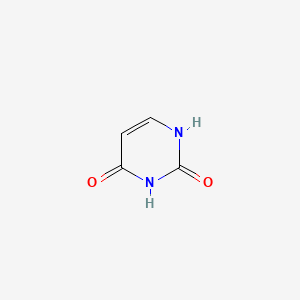

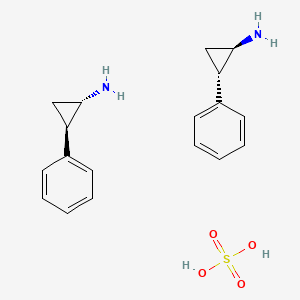

Formule moléculaire |

C9H16ClN5O |

|---|---|

Poids moléculaire |

245.71 g/mol |

Nom IUPAC |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H15N5O.ClH/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;/h6,11,15H,1-5,10H2;1H |

Clé InChI |

ZVKNZHNATYIRMV-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;(7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxylatopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753757.png)

mercury](/img/structure/B10753808.png)

![S-[(7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,5'-bis(oxidanylidene)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753819.png)

![S-[(7R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753820.png)

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)